(Z)-3-(2,3-dimethoxybenzylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one
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Description
(Z)-3-(2,3-dimethoxybenzylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one, also known as DMQD, is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential as a therapeutic agent.
Scientific Research Applications
Synthesis and Characterization
The synthesis and characterization of quinazolin derivatives, including compounds structurally related to (Z)-3-(2,3-dimethoxybenzylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one, have been extensively studied. For instance, Khalida F. Al-azawi (2016) synthesized and characterized quinazolin derivatives derived from 3-amino-2-methylquinazolin-4(3H)-one, which were then screened for their potential as antioxidants. These compounds were synthesized using various techniques and characterized by elemental analysis, FT-IR, NMR, and were found to have significant antioxidant activity compared to common antioxidants like ascorbic acid (Al-azawi, 2016).
Antioxidant and Antitumor Activities
Some quinazolin derivatives exhibit significant antioxidant and antitumor activities. For example, Raluca Pele et al. (2022) developed two new series of compounds based on the quinazolin-4(3H)-one moiety, which showed high antioxidant activity and cytotoxicity against cancerous cell types, with high compatibility with normal cells. These compounds were synthesized aiming to improve human therapeutic properties by derivatizing quinazolin-4(3H)-one with polyphenolic compounds, indicating their potential in pharmacological research (Pele et al., 2022).
Molecular Modeling and Inhibitory Activities
Quinazoline derivatives have also been studied for their molecular modeling and inhibitory activities against various biological targets. Fang Qiao et al. (2015) designed and synthesized a series of 4-alkoxyquinazoline derivatives containing the 1,3,4-oxadiazole scaffold, which showed potent inhibitory activity against cancer cell lines, suggesting their potential as anticancer agents. The inhibitory activities were tested against A549, MCF-7, and Hela cell lines, with some compounds showing better efficacy than the control drug Tivozanib (Qiao et al., 2015).
Anti-Inflammatory and Analgesic Activities
In the realm of anti-inflammatory and analgesic research, a novel pyrroloquinazoline derivative was reported to exhibit significant effects. According to I. Rioja et al. (2002), the compound 3-(4'-acetoxy-3',5'-dimethoxy)benzylidene-1,2-dihydropyrrolo[2,1-b]quinazoline-9-one (PQ) showed dual inhibition of cyclo-oxygenase-2 and 5-lipoxygenase activities, leading to analgesic and anti-inflammatory effects in vivo. This suggests the compound's potential in developing new treatments for conditions like arthritis (Rioja et al., 2002).
properties
IUPAC Name |
(3Z)-3-[(2,3-dimethoxyphenyl)methylidene]-1,2-dihydropyrrolo[1,2-a]quinazolin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3/c1-24-17-9-5-6-13(18(17)25-2)12-14-10-11-22-16-8-4-3-7-15(16)20(23)21-19(14)22/h3-9,12H,10-11H2,1-2H3/b14-12- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AACYMBJLWYXNNE-OWBHPGMISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C=C2CCN3C2=NC(=O)C4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1OC)/C=C\2/CCN3C2=NC(=O)C4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-(2,3-dimethoxybenzylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one |
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